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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescently labeled DfTat is a powerful tool for tracing and facilitating the intracellular delivery
of a wide range of molecules. DfTat is a disulfide-linked dimer of the cell-penetrating peptide
(CPP) TAT, derived from the HIV-1 transactivator of transcription protein.[1][2] Each monomer is
labeled with a fluorophore, typically tetramethylrhodamine (TMR), allowing for direct
visualization and quantification of its cellular uptake.[1][3] This dimer configuration significantly
enhances its ability to penetrate the cytosol compared to its monomeric counterpart, fTAT,
which often remains trapped in endosomes.[4] DfTat serves as an efficient vehicle for
delivering various cargos, including small molecules, peptides, proteins like antibodies and
enzymes, and even nanopatrticles, into living cells. This document provides detailed protocols
for using fluorescently labeled DfTat as a tracer for intracellular delivery studies.
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Property Description

Name DfTat, Fluorescently Labeled Dimer

A homodimer of the TAT peptide linked by a
Composition disulfide bond. Each monomer is conjugated to
a fluorescent dye (e.g., 5-TAMRA).

Cys-{Lys(5-TAMRA)}-Arg-Lys-Lys-Arg-Arg-GIn-

Sequence (Chain 1 & 2) Arg-Arg-Arg-Gly-NH2 (disulfide bridge: Cys-1 to
Cys-1)

Molecular Weight Approximately 4076.83 g/mol

Purity >95%

Appearance Solid

Store at -20°C or -80°C, protected from light and

moisture. For stock solutions, storage at -80°C
Storage )

for up to 6 months or -20°C for up to 1 month is

recommended.

Principle of Action

The cellular uptake of DfTat is a multi-step process. Initially, the cationic peptide interacts with
the negatively charged cell surface. The primary route of internalization is through
macropinocytosis. Following uptake, DfTat is trafficked through the endocytic pathway. A critical
step for its function as a delivery vehicle is its efficient escape from late endosomes to release
its cargo into the cytosol. This endosomal escape is a key feature that distinguishes it from
many other cell-penetrating peptides. Once in the reducing environment of the cytosol, the
disulfide bond linking the two monomers is cleaved.
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Cellular Uptake and Endosomal Escape of DfTat
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DfTat Cellular Uptake Pathway.

Applications

Fluorescently labeled DfTat is a versatile tool for a variety of research applications:
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» Tracer for Cellular Uptake Studies: The intrinsic fluorescence of DfTat allows for easy
visualization and quantification of its internalization and subcellular localization.

» Vehicle for Intracellular Drug Delivery: DfTat can efficiently deliver a wide range of
biologically active molecules into the cytosol of living cells.

» Protein and Antibody Delivery: It has been successfully used to deliver functional proteins,
including transcription factors and antibodies, into cells.

» Nanoparticle Delivery: DfTat can facilitate the cellular uptake of nanoparticles.

o Live-Cell Imaging: The ability to track DfTat in real-time enables dynamic studies of cellular
transport processes.

Quantitative Data Summary

The cellular uptake of DfTat is dependent on both concentration and incubation time.

Table 1: Concentration-Dependent Cytosolic Penetration of DfTat

DfTat Concentration Cellular Distribution Cytosolic Penetration
1uM Punctate (Endosomal) Negative

Diffuse (Cytosolic and -
5 uM Positive

Nucleolar)

Diffuse (Cytosolic and -
10 uM Positive
Nucleolar)

Diffuse (Cytosolic and N
20 uM Positive
Nucleolar)

Table 2: Time-Dependent Cytosolic Penetration of DfTat
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Incubation Time Stage of Uptake

5 min Initial endocytic uptake

_ Trafficking to late endosomes and initiation of
10 - 45 min
endosomal escape

60 min Significant cytosolic and nucleolar accumulation

Experimental Protocols
General Handling and Storage

e Upon receipt, store lyophilized DfTat at -20°C or -80°C, protected from light.

o To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a
suitable buffer (e.g., PBS) to a concentration of 1-10 mM.

 Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and
store at -80°C.

» When preparing working solutions, dilute the stock solution in serum-free cell culture
medium. Note that the presence of fetal bovine serum (FBS) can inhibit the function of DfTat
due to electrostatic interactions.

Protocol 1: Visualization of DfTat Uptake by
Fluorescence Microscopy

This protocol describes how to visualize the cellular uptake and distribution of fluorescently
labeled DfTat using fluorescence microscopy.
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Fluorescence Microscopy Workflow for DfTat Uptake
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3. Incubate Cells
with DfTat (5-20 uM, 1 hr)

4. Wash Cells with PBS

5. Image with
Fluorescence Microscope

6. Analyze Images
(Punctate vs. Diffuse)
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Workflow for DfTat uptake visualization.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b15362379?utm_src=pdf-body-img
https://www.benchchem.com/product/b15362379?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15362379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Materials:

Fluorescently labeled DfTat

Cell line of interest (e.g., HelLa, Jurkat, MCF7)

Complete cell culture medium

Serum-free cell culture medium

Phosphate-buffered saline (PBS)

Glass-bottom microscopy dishes or coverslips

Fluorescence microscope with appropriate filters for the fluorophore (e.g., for
TMR/Rhodamine: Ex = ~560 nm, Em = ~630 nm)

Procedure:

Cell Seeding: The day before the experiment, seed cells onto glass-bottom dishes or
coverslips at a density that will result in 50-70% confluency on the day of the experiment.

Preparation of DfTat Solution: On the day of the experiment, prepare a working solution of
DfTat in serum-free medium at the desired final concentration (typically 5-20 uM).

Cell Treatment: a. Aspirate the complete medium from the cells and wash once with PBS. b.
Add the DfTat working solution to the cells. c. Incubate the cells for 1 hour at 37°C in a CO2
incubator.

Washing: a. Aspirate the DfTat solution. b. Wash the cells three times with PBS to remove
extracellular DfTat. To remove non-internalized, surface-bound peptide, a wash with a
heparin solution (100 pg/mL in PBS) can be performed.

Imaging: a. Add fresh serum-free medium or PBS to the cells. b. Image the cells using a
fluorescence microscope. Successful cytosolic delivery is indicated by a diffuse fluorescence
signal throughout the cytoplasm and nucleoli. Endosomal entrapment will appear as distinct
fluorescent puncta. c. Caution: Minimize exposure to high-intensity light to avoid
phototoxicity, which can cause membrane disruption and cell death.
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Protocol 2: Quantification of DfTat Uptake by Flow
Cytometry

This protocol provides a method to quantify the cellular uptake of fluorescently labeled DfTat

using flow cytometry.

Materials:

Fluorescently labeled DfTat

Cell line of interest grown in suspension or adherent cells that can be detached

Complete cell culture medium

Serum-free cell culture medium

PBS

Trypsin-EDTA (for adherent cells)

Flow cytometry tubes

Flow cytometer with appropriate lasers and filters for the fluorophore

Procedure:

Cell Seeding: Seed cells in a 24-well or 6-well plate at a density that allows for sufficient cell
numbers for flow cytometry analysis (e.g., 1 x 10"5 cells/well for a 24-well plate).

Preparation of DfTat Solution: Prepare working solutions of DfTat in serum-free medium at
various concentrations (e.g., 1, 5, 10, 20 uM).

Cell Treatment: a. Aspirate the complete medium and wash the cells once with PBS. b. Add
the DfTat working solutions to the respective wells. Include an untreated control group. c.
Incubate for 1 hour at 37°C.

Cell Harvesting: a. Aspirate the DfTat solution and wash the cells twice with PBS. b. For
adherent cells, add trypsin-EDTA and incubate until the cells detach. c. Resuspend the cells
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in complete medium to inactivate the trypsin and transfer to flow cytometry tubes. For
suspension cells, directly transfer to tubes. d. Centrifuge the cells (e.g., 250 x g for 5
minutes), discard the supernatant, and resuspend in cold PBS containing 1% bovine serum
albumin (BSA).

o Flow Cytometry Analysis: a. Analyze the cell suspension using a flow cytometer. b. Use the
untreated cells to set the background fluorescence gate. c. Record the fluorescence intensity
for each sample. The mean fluorescence intensity (MFI) will be proportional to the amount of
internalized DfTat.

Protocol 3: Co-delivery of a Cargo Molecule with
DfTat

This protocol outlines the general procedure for delivering a cargo molecule (e.g., a protein or
small molecule) into cells using DfTat.
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Co-delivery Workflow with DfTat
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Working Solutions

3a. Co-incubation: 3b. Sequential Incubation:
Add Cargo and DfTat Together Add Cargo, then DfTat

4. Wash Cells

5. Assay for Cargo Activity
or Localization
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Workflow for cargo co-delivery.

Procedure:
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e Cell Preparation: Prepare cells as described in Protocol 1 or 2.
e Incubation Strategy: There are two common strategies for co-delivery:

o Co-incubation: Prepare a solution containing both the cargo molecule and DfTat in serum-
free medium. Add this mixture to the cells and incubate for 1 hour. This method is
straightforward, but potential interactions between the cargo and DfTat in solution should
be considered.

o Sequential Incubation: First, incubate the cells with the cargo molecule in serum-free
medium for a desired period (e.g., 30 minutes). Then, without washing, add DfTat to the
medium and incubate for an additional hour. This method can be beneficial for cargos that
might aggregate with DfTat in solution.

e Washing: After incubation, wash the cells thoroughly with PBS as described previously.

e Analysis: Analyze the cells to confirm the delivery and activity of the cargo. This will depend
on the nature of the cargo:

o Fluorescent Cargo: Visualize its localization by fluorescence microscopy.
o Enzyme: Perform an activity assay on cell lysates.

o Transcription Factor: Analyze the expression of target genes.

Troubleshooting
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Issue

Possible Cause

Solution

Low or no cellular uptake

DfTat concentration is too low.

Increase the DfTat
concentration (optimal range is
5-20 uM).

Presence of serum in the

medium.

Use serum-free medium for the

incubation step.

Incorrect storage or handling
of DfTat.

Ensure proper storage and
avoid multiple freeze-thaw

cycles.

High background fluorescence

Incomplete washing.

Increase the number and
volume of PBS washes.

Consider a heparin wash.

Punctate fluorescence only

DfTat is trapped in endosomes.

Ensure the DfTat is the dimeric
form. Increase incubation time

up to 1-2 hours.

High cell toxicity

DfTat concentration is too high.

Perform a dose-response
curve to determine the optimal
non-toxic concentration for

your cell line.

Phototoxicity from microscopy.

Reduce the intensity and
duration of light exposure

during imaging.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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